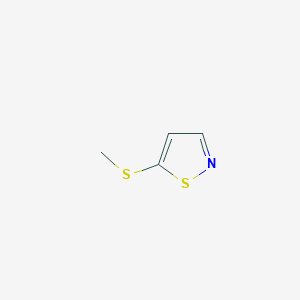
N-propyl-4-Morpholinepropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propyl-4-Morpholinepropanamine is an organic compound that belongs to the class of morpholines. It is characterized by a morpholine ring substituted with a propylamine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-4-Morpholinepropanamine typically involves the reaction of morpholine with a suitable propylamine derivative. One common method involves the alkylation of morpholine with 3-chloropropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-propyl-4-Morpholinepropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized morpholine derivatives .
Aplicaciones Científicas De Investigación
N-propyl-4-Morpholinepropanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and dyestuffs.
Mecanismo De Acción
The mechanism of action of N-propyl-4-Morpholinepropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3-morpholinopropylamine: This compound is structurally similar but lacks the propyl group on the nitrogen atom.
4-morpholinepropanamine: Another similar compound with slight variations in the substitution pattern.
Uniqueness
N-propyl-4-Morpholinepropanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H22N2O |
|---|---|
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
3-morpholin-4-yl-N-propylpropan-1-amine |
InChI |
InChI=1S/C10H22N2O/c1-2-4-11-5-3-6-12-7-9-13-10-8-12/h11H,2-10H2,1H3 |
Clave InChI |
OOMWXWLSMBFDHD-UHFFFAOYSA-N |
SMILES canónico |
CCCNCCCN1CCOCC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Carboxy-3-ethylbenzo[b]thiophene](/img/structure/B8364679.png)
![1-[1-(3-Bromo-phenyl)-1H-imidazol-4-yl]-2-chloro-ethanone](/img/structure/B8364689.png)
![3,5-difluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline](/img/structure/B8364692.png)
![2-Methyl-3-[3-(trifluoromethyl)phenyl]quinoxaline](/img/structure/B8364694.png)


![3-(Benzyloxy)-7-oxabicyclo[4.1.0]heptane](/img/structure/B8364715.png)


![7-Methoxy-2-phenyl-5H-pyrazolo[4,3-c]quinoline-3(2H)-one](/img/structure/B8364732.png)




